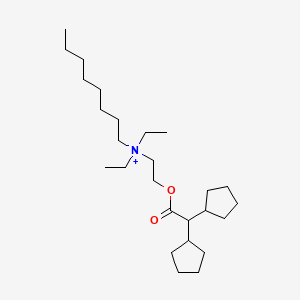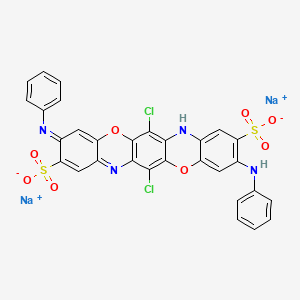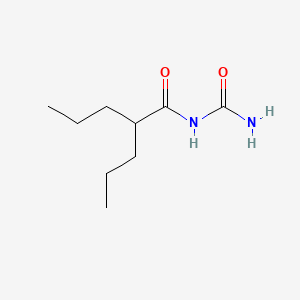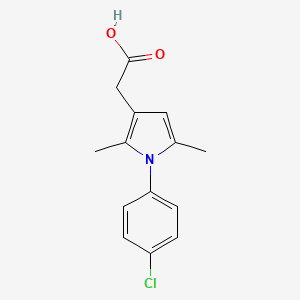
Clopirac
Übersicht
Beschreibung
Clopirac ist ein nichtsteroidales Antirheumatikum, das für seine Fähigkeit zur Hemmung der Prostaglandinsynthese bekannt ist. Es wird hauptsächlich wegen seiner entzündungshemmenden und schmerzlindernden Eigenschaften eingesetzt. Die Verbindung wurde auf ihre Wirksamkeit bei der Behandlung von Erkrankungen wie rheumatoider Arthritis, Osteoarthritis und verschiedenen traumabedingten Erkrankungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur beinhalten, zu der ein Pyrrolring gehört. . Die Reaktionsbedingungen erfordern oft einen sauren Katalysator, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Produktion von this compound durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung spezifischer Lösungsmittel und Katalysatoren, um die Effizienz der Synthese zu verbessern. Das Endprodukt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um this compound in seiner reinen Form zu erhalten .
Wissenschaftliche Forschungsanwendungen
Clopirac hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Hemmung der Prostaglandinsynthese verwendet.
Biologie: Untersucht auf seine Auswirkungen auf entzündungshemmende Signalwege und zelluläre Reaktionen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Prostaglandinsynthase, das für die Synthese von Prostaglandinen unerlässlich ist. Durch die Blockierung dieses Enzyms reduziert this compound die Produktion von Prostaglandinen, was zu einer Verringerung von Entzündungen und Schmerzen führt. Zu den molekularen Zielstrukturen gehören die aktiven Zentren des Enzyms, an die this compound bindet und die Umwandlung von Arachidonsäure in Prostaglandine verhindert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clopirac can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a pyrrole ring. . The reaction conditions often require an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to enhance the efficiency of the synthesis. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Clopirac unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrrolring, wo verschiedene Substituenten eingeführt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören das Glucuronid von this compound und Pyrrolcarbonsäure, die wichtige Metaboliten sowohl beim Menschen als auch bei Affen sind .
Wirkmechanismus
Clopirac exerts its effects by inhibiting the enzyme prostaglandin synthetase, which is crucial for the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include the active sites of the enzyme, where this compound binds and prevents the conversion of arachidonic acid into prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ibuprofen: Ein weiteres nichtsteroidales Antirheumatikum mit ähnlicher Hemmung der Prostaglandinsynthese.
Naproxen: Bekannt für seine lang anhaltende entzündungshemmende Wirkung.
Diclofenac: Weit verbreitet wegen seiner starken entzündungshemmenden und schmerzlindernden Eigenschaften.
Einzigartigkeit von Clopirac
This compound ist einzigartig aufgrund seiner spezifischen Hemmung der Prostaglandinsynthase und seines besonderen Stoffwechselprofils, das die Bildung von Glucuronid- und Pyrrolcarbonsäure-Metaboliten beinhaltet. Dieser einzigartige Stoffwechselweg trägt zu seiner Wirksamkeit und seinem Sicherheitsprofil in klinischen Anwendungen bei .
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
| Record name | Clopirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopirac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



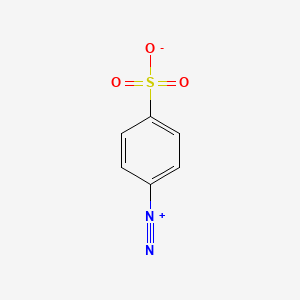
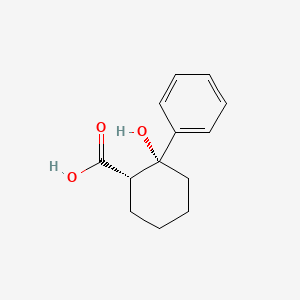

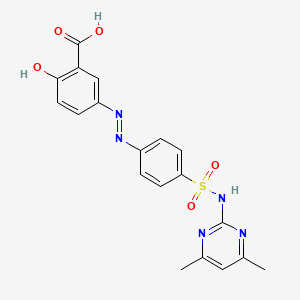
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
